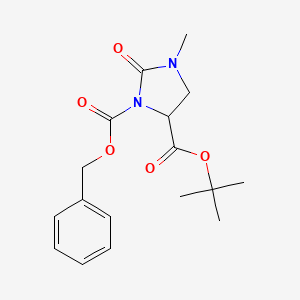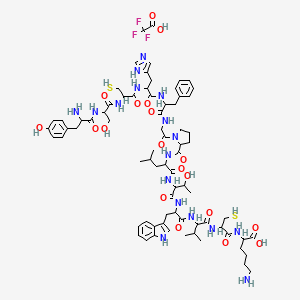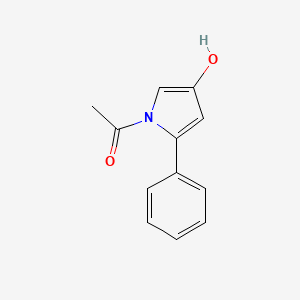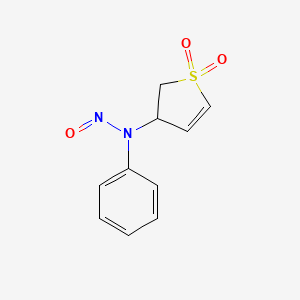
1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is a synthetic organic compound that features a unique combination of a thiophene ring and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Introduction of the Urea Moiety: The urea group is introduced by reacting the thiophene derivative with an isocyanate or by using a phosgene-free method involving carbamoyl chloride.
Methoxylation: The methoxy group is introduced via methylation of the phenol precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Employed as a precursor in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-phenyl-urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
- 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(4-methoxy-phenyl)-urea: Has the methoxy group in a different position, potentially altering its properties.
Uniqueness: 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is unique due to the specific positioning of the methoxy group, which can influence its electronic properties, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H16N2O4S |
|---|---|
分子量 |
284.33 g/mol |
IUPAC名 |
1-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-5-3-2-4-10(11)14-12(15)13-9-6-7-19(16,17)8-9/h2-5,9H,6-8H2,1H3,(H2,13,14,15) |
InChIキー |
UTZNNQFNPUTNIX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)NC2CCS(=O)(=O)C2 |
溶解性 |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)



![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)




![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)

![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)
![Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)
